Tiglylcarnitine

Description

a urinary metabolite in 2-methylacetoacetyl-CoA thiolase deficiency

Properties

IUPAC Name |

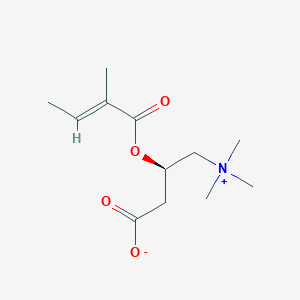

(3R)-3-[(E)-2-methylbut-2-enoyl]oxy-4-(trimethylazaniumyl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-6-9(2)12(16)17-10(7-11(14)15)8-13(3,4)5/h6,10H,7-8H2,1-5H3/b9-6+/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURBQCVBQNMUQT-OLKPEBQYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701316966 |

Source

|

| Record name | Tiglylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Tiglylcarnitine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002366 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

64681-36-3 |

Source

|

| Record name | Tiglylcarnitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64681-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiglylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tiglylcarnitine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002366 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Technical Guide: Tiglylcarnitine (C5:1) in Mitochondrial Transport & Metabolic Diagnostics

[1][2][3]

Executive Summary: The Cargo, Not the Carrier

In the context of mitochondrial fatty acid transport, Tiglylcarnitine (C5:1) represents a critical distinction in bioenergetics. Unlike long-chain acylcarnitines (e.g., Palmitoylcarnitine, C16) which represent fuel entering the mitochondria for beta-oxidation, Tiglylcarnitine is primarily an efflux metabolite derived from the catabolism of Isoleucine.

Its presence in plasma is not a sign of fuel transport, but rather evidence of the Carnitine Shuttle's detoxification function . When downstream enzymes in the branched-chain amino acid (BCAA) pathway are compromised, the mitochondrial carnitine system—specifically Carnitine-Acylcarnitine Translocase (CACT/SLC25A20) —reverses its typical role. It exports the accumulating Tiglyl-CoA as Tiglylcarnitine to preserve the intramitochondrial Free CoA pool, preventing a "CoA Trap" that would otherwise stall the Krebs cycle.

This guide details the mechanistic origin of Tiglylcarnitine, its transport kinetics, and the LC-MS/MS protocols required for its precise quantification in drug development and clinical diagnostics.

Mechanistic Pathway: Isoleucine Catabolism & Transport[4]

To understand Tiglylcarnitine, one must map the catabolism of Isoleucine. The formation of C5:1 is a specific biomarker for defects at the level of Beta-Ketothiolase (ACAT1) or 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (HSD17B10) .

The Metabolic Cascade

-

Isoleucine enters the mitochondria.

-

It is transaminated and decarboxylated to form 2-Methylbutyryl-CoA .

-

Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) desaturates this to form Tiglyl-CoA .

-

Normal Fate: Tiglyl-CoA is hydrated to 2-methyl-3-hydroxybutyryl-CoA and eventually cleaved into Acetyl-CoA and Propionyl-CoA.

-

Pathological Fate (The "Shunt"): If Beta-Ketothiolase (T2) is defective, Tiglyl-CoA accumulates.[1] To rescue the CoA, Carnitine Acetyltransferase (CRAT) transfers the tiglyl group to carnitine, forming Tiglylcarnitine , which is then exported.

Visualization of the Pathway

The following diagram illustrates the specific enzymatic blocks that lead to Tiglylcarnitine accumulation and its subsequent export via CACT.

Figure 1: Isoleucine catabolism pathway showing the formation of Tiglylcarnitine upon ACAT1 blockage and its export via the Carnitine-Acylcarnitine Translocase (CACT).

Diagnostic Significance

In clinical research and drug safety assessment, distinguishing C5:1 from other C5 species is vital. Mass spectrometry often resolves "C5" as a combined peak, but isobaric differentiation is required for accurate diagnosis.

| Metabolite | Common Name | Origin Pathway | Associated Disorder |

| C5:1 | Tiglylcarnitine | Isoleucine | Beta-Ketothiolase Deficiency (BKT) |

| C5 | Isovalerylcarnitine | Leucine | Isovaleric Acidemia (IVA) |

| C5 | 2-Methylbutyrylcarnitine | Isoleucine | 2-Methylbutyryl-CoA Dehydrogenase Def.[2] |

| C5-OH | 3-Hydroxyisovalerylcarnitine | Leucine | 3-MCC Deficiency |

Key Insight: An elevation of C5:1, often accompanied by elevated C5-OH (2-methyl-3-hydroxybutyrylcarnitine), specifically triangulates the defect to the isoleucine degradation pathway, ruling out Leucine metabolism disorders.

Analytical Protocol: LC-MS/MS Quantification

As a self-validating system, this protocol utilizes Flow Injection Analysis (FIA) or Liquid Chromatography (LC) coupled with Tandem Mass Spectrometry (MS/MS). The use of Deuterated Internal Standards (IS) is non-negotiable for quantitative accuracy.

Reagents & Standards

-

Internal Standard: L-Tiglylcarnitine-[d3] (methyl-d3) or L-Isovalerylcarnitine-[d9] (if d3-C5:1 is unavailable, though specific IS is preferred).

-

Extraction Solvent: Methanol (HPLC Grade) containing 3N HCl (for butyl esterification) or pure Methanol (for underivatized methods).

Workflow Description

-

Extraction: 3.2 mm dried blood spot (DBS) punch or 10 µL plasma is extracted with methanol containing the Internal Standard.

-

Derivatization (Optional but Recommended): Butyl esterification (3N HCl in n-Butanol, 65°C for 15 min) increases sensitivity for acylcarnitines and aids in separating isobars.

-

MS/MS Detection: Precursor Ion Scan of m/z 85 (characteristic of the carnitine backbone).

Automated Workflow Diagram

Figure 2: Step-by-step analytical workflow for Tiglylcarnitine quantification using LC-MS/MS.

Data Interpretation & Reference Ranges

The following data summarizes consensus reference ranges for Tiglylcarnitine (C5:1) in plasma.[3][4][5][6] Note that "Normal" is typically very low; any significant peak is grounds for investigation.

Quantitative Reference Table

| Sample Type | Population | Lower Limit (µmol/L) | Upper Limit (µmol/L) | Critical Cutoff |

| Plasma | Neonates (<1 wk) | 0.00 | 0.07 | > 0.10 |

| Plasma | Children/Adults | 0.00 | 0.02 | > 0.05 |

| DBS | Neonates | 0.00 | 0.05 | > 0.08 |

Note: Values are method-dependent. Butyl-ester derivatization yields different m/z values (C5:1 butyl ester [M+H]+ = 300.2 m/z) compared to underivatized methods (C5:1 [M+H]+ = 244.2 m/z).

Troubleshooting High C5:1

-

False Positives: Rare, but can occur with interfering compounds in non-chromatographic (Flow Injection) methods.

-

False Negatives: Can occur if the patient is carnitine-depleted (Secondary Carnitine Deficiency).[7] In this scenario, the "shuttle" cannot form the ester, masking the accumulation of Tiglyl-CoA. Always measure Free Carnitine (C0) concurrently.

References

-

Millington, D. S., et al. (1990). Tandem mass spectrometry: A new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism.[7] Journal of Inherited Metabolic Disease. Link

-

Rashed, M. S. (2001). Clinical applications of tandem mass spectrometry: ten years of diagnosis and screening for inherited metabolic diseases.[3] Journal of Chromatography B. Link

-

Fukao, T., et al. (2001). The clinical phenotype and outcome of mitochondrial acetoacetyl-CoA thiolase deficiency (beta-ketothiolase deficiency) in 26 enzymatically proved patients. Molecular Genetics and Metabolism.[8] Link

-

American College of Medical Genetics (ACMG). (2006). Newborn Screening: Toward a Uniform Screening Panel and System.Link

-

Smith, E. H., et al. (2010). Carnitine-acylcarnitine translocase deficiency: Clinical, biochemical and molecular characterization. Molecular Genetics and Metabolism.[8] Link

Sources

- 1. orpha.net [orpha.net]

- 2. Determination of Normal Range of Acylcarnitine in Neonatal Dried Blood Spots using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. msacl.org [msacl.org]

- 4. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]

- 5. researchgate.net [researchgate.net]

- 6. familiasga.com [familiasga.com]

- 7. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Late-Onset Carnitine–Acylcarnitine Translocase Deficiency With SLC25A20 c.199-10T>G Variation: Case Report and Pathologic Analysis of Liver Biopsy [frontiersin.org]

The Mechanistic Link Between Elevated Tiglylcarnitine and Beta-Ketothiolase Deficiency

An In-Depth Technical Guide for Drug Development and Metabolic Research

Executive Summary

This technical guide delineates the biochemical causality linking elevated Tiglylcarnitine (C5:1) to Beta-Ketothiolase (T2) Deficiency , a rare autosomal recessive disorder of isoleucine catabolism and ketone body metabolism. For researchers and drug developers, understanding this link is critical not only for accurate diagnosis but for identifying upstream therapeutic targets.

Elevated C5:1 is a hallmark screening marker, yet it is not pathognomonic; it requires rigorous differential diagnosis from 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (HSD10) deficiency. This guide provides the mechanistic pathway, self-validating analytical protocols for detection, and a framework for interpreting metabolic flux in the context of therapeutic intervention.

Part 1: Biochemical Mechanism & Pathway Analysis

The Metabolic Block

Beta-ketothiolase deficiency is caused by mutations in the ACAT1 gene, which encodes the mitochondrial acetoacetyl-CoA thiolase (T2).[1] This enzyme catalyzes the final step of isoleucine catabolism and is essential for ketolysis.[2]

The Canonical Pathway:

-

Isoleucine is catabolized to Tiglyl-CoA .[3]

-

Tiglyl-CoA is hydrated to 2-methyl-3-hydroxybutyryl-CoA .

-

This is dehydrogenated to 2-methylacetoacetyl-CoA .

-

T2 Enzyme (Defective): Normally cleaves 2-methylacetoacetyl-CoA into Acetyl-CoA + Propionyl-CoA .

The Formation of Tiglylcarnitine

When T2 is deficient, 2-methylacetoacetyl-CoA accumulates. Because the upstream enzymatic reactions are reversible, this accumulation drives the pathway backward (mass action effect):

-

Retro-conversion: 2-methylacetoacetyl-CoA reverts to 2-methyl-3-hydroxybutyryl-CoA and subsequently to Tiglyl-CoA .

-

Detoxification Shunt: The mitochondrial Carnitine Acetyltransferase (CRAT) , which has broad specificity for short-chain acyl-CoAs, transfers the tiglyl moiety to L-carnitine.

-

Result: Formation of Tiglylcarnitine (C5:1) , which is transported out of the mitochondria and accumulates in plasma/blood.

Pathway Visualization

The following diagram illustrates the isoleucine catabolism pathway, highlighting the enzymatic block and the diversion toward Tiglylcarnitine.

Figure 1: Mechanistic pathway of Isoleucine catabolism showing the T2 block (red dashed line) leading to the accumulation of Tiglyl-CoA and its conversion to Tiglylcarnitine.

Part 2: Diagnostic Biomarkers & Differential Diagnosis[5][10]

Elevated C5:1 is the primary screen, but it is not specific to BKT deficiency. It is shared with 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (HSD10) deficiency.

Differential Biomarker Profile

Researchers must utilize a multi-analyte approach to confirm diagnosis.

| Biomarker | Beta-Ketothiolase (T2) Deficiency | HSD10 Deficiency | Mechanism |

| Plasma C5:1 (Tiglylcarnitine) | Elevated | Elevated | Accumulation of Tiglyl-CoA. |

| Plasma C5-OH (3-OH-Isovaleryl) | Normal | Elevated | HSD10 also degrades isoleucine intermediates; block is higher up. |

| Urine 2-Methyl-3-hydroxybutyrate | Elevated | Elevated | Hydration of accumulating Tiglyl-CoA or reversal of MAA-CoA. |

| Urine Tiglylglycine | Elevated | Elevated | Glycine conjugation of Tiglyl-CoA. |

| Urine 2-Methylacetoacetate | Present | Absent | Key Differentiator: Only accumulates if the block is at T2. |

Diagnostic Algorithm

The following logic flow ensures rigorous confirmation of the target indication.

Figure 2: Diagnostic logic flow for differentiating elevated Tiglylcarnitine.

Part 3: Analytical Protocols (Self-Validating Systems)

For drug development studies (e.g., natural history studies or pharmacodynamic monitoring), precise quantification of C5:1 is required.

LC-MS/MS Quantification of Tiglylcarnitine (Butyl Ester Method)

This protocol uses butyl ester derivatization to enhance sensitivity and specificity, separating isobaric interferences.

Principle: Acylcarnitines are extracted, derivatized with butanol-HCl to form butyl esters, and analyzed via Flow Injection Analysis (FIA) or LC-MS/MS.

Protocol Steps:

-

Sample Prep:

-

Punch 3.2 mm Dried Blood Spot (DBS) or aliquot 10 µL plasma.

-

Internal Standard (IS) Addition: Add isotopically labeled standard mixture (must include d3-C5-carnitine or d9-C5-carnitine ). Validation Check: The IS corrects for extraction efficiency and ionization suppression.

-

Extraction: Add 100 µL Methanol. Shake 20 min. Centrifuge.

-

Drying: Evaporate supernatant under N2 stream.

-

-

Derivatization (Critical Step):

-

Add 50 µL 3N HCl in n-Butanol .

-

Incubate at 65°C for 15 minutes . Causality: This converts the carboxyl group to a butyl ester, increasing ionization efficiency in positive ESI mode.

-

Drying: Evaporate excess reagent under N2.

-

Reconstitution: Dissolve in Mobile Phase (80:20 Acetonitrile:Water + 0.05% Formic Acid).

-

-

MS/MS Acquisition:

-

Mode: Positive Electrospray Ionization (+ESI).

-

Scan Type: Precursor Ion Scan of m/z 85 (characteristic fragment of the carnitine backbone).

-

Specific Transition for C5:1:

-

Precursor (Butyl ester): m/z 300.2

-

Product: m/z 85.1

-

-

Quantification: Calculate concentration using the ratio of Analyte Peak Area / IS Peak Area × IS Concentration.

-

Self-Validating Quality Controls:

-

Ion Ratio Check: Monitor the ratio of the molecular ion to the m/z 85 fragment. Significant deviation indicates interference.

-

Retention Time Lock (if LC used): C5:1 (Tiglyl) must be chromatographically resolved from C5:1 (3-methylcrotonyl) if using a column, though C5:1 is predominantly Tiglyl in this specific metabolic block.

Part 4: Clinical Implications & Drug Development Landscape

Pathophysiology & Therapeutic Targets

The primary clinical risk is ketoacidosis triggered by catabolic stress. The accumulation of isoleucine intermediates inhibits the Krebs cycle and urea cycle (via N-acetylglutamate synthase inhibition by Tiglyl-CoA).

Current Management (Standard of Care):

-

Protein Restriction: Limiting Isoleucine intake.

-

L-Carnitine Supplementation: Enhances the conversion of toxic Tiglyl-CoA to Tiglylcarnitine, promoting urinary excretion.

-

Glucose/Bicarbonate: Acute management of acidosis.

Emerging Therapeutic Avenues

For drug development professionals, the following represent potential areas for innovation:

-

Pharmacological Chaperones:

-

Many ACAT1 mutations result in unstable T2 protein that is rapidly degraded. Small molecule chaperones that stabilize the folded conformation of T2 could restore partial enzymatic activity.

-

-

Gene Therapy:

-

As a monogenic mitochondrial disorder, BKT is a candidate for AAV-mediated gene replacement, similar to approaches in OTC deficiency.

-

-

Substrate Reduction Therapy (SRT):

-

Inhibitors of upstream enzymes (e.g., HSD10) could theoretically prevent the formation of toxic intermediates, though the pleiotropic effects of HSD10 make this challenging.

-

References

-

Fukao, T., et al. (2019).[4] "Recent advances in understanding beta-ketothiolase (mitochondrial acetoacetyl-CoA thiolase, T2) deficiency."[4] Journal of Human Genetics, 64, 99–111.[4] Link

-

Sass, J. O. (2012). "Inborn errors of ketogenesis and ketone body utilization." Journal of Inherited Metabolic Disease, 35, 23–28. Link

-

GeneReviews® [Internet]. (2016). "Beta-Ketothiolase Deficiency."[1][2][5][6][4][7][8][9][10] University of Washington, Seattle. Link

-

Rinaldo, P., et al. (2008). "Laboratory diagnosis of organic acidemias." Current Protocols in Human Genetics, Chapter 17, Unit 17.6. Link

-

Coude, F. X., et al. (1979). "Inhibition by propionyl-coenzyme A of N-acetylglutamate synthetase in rat liver mitochondria."[3][7] Journal of Clinical Investigation, 64(6), 1544–1551. Link

Sources

- 1. Beta-ketothiolase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 2. medlineplus.gov [medlineplus.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Dichloroacetate is a Novel Safe Treatment for Beta-ketothiolase Deficiency: Towards Better Therapeutic Outcomes (An Original Article) [pubs.sciepub.com]

- 5. ACAT1 | Rupa Health [rupahealth.com]

- 6. Is Beta Ketothiolase Deficiency an Uncommon Disease or an Unsuspected Diagnosis? The Role of Genetic Biochemistry Approaches in Metabolic Acidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition by propionyl-coenzyme A of N-acetylglutamate synthetase in rat liver mitochondria. A possible explanation for hyperammonemia in propionic and methylmalonic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. babysfirsttest.org [babysfirsttest.org]

- 9. Beta-Ketothiolase Deficiency Presenting with Metabolic Stroke After a Normal Newborn Screen in Two Individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Tiglylcarnitine Accumulation in Mitochondrial Acetoacetyl-CoA Thiolase (T2) Deficiency

Executive Summary

Mitochondrial acetoacetyl-CoA thiolase (T2) deficiency (OMIM #203750), caused by mutations in the ACAT1 gene, is a critical disorder of isoleucine catabolism and ketone body utilization. While the clinical presentation involves severe ketoacidosis, the bioanalytical hallmark for screening and monitoring is the accumulation of Tiglylcarnitine (C5:1) .

This guide provides a comprehensive technical analysis of the mechanism driving C5:1 accumulation, the differentiation of T2 deficiency from confounding disorders (specifically HSD10 deficiency), and a validated LC-MS/MS workflow for precise quantification. For drug development professionals, C5:1 serves not merely as a diagnostic marker, but as a primary pharmacodynamic biomarker for assessing the efficacy of novel chaperone therapies or mRNA replacement strategies targeting ACAT1.

Part 1: Pathophysiological Mechanism of Accumulation

To understand the accumulation of Tiglylcarnitine, one must dissect the distal isoleucine catabolic pathway. T2 (encoded by ACAT1) catalyzes the final cleavage of 2-methylacetoacetyl-CoA into propionyl-CoA and acetyl-CoA.

The Metabolic Blockade

When T2 activity is compromised:

-

Primary Accumulation: The substrate 2-methylacetoacetyl-CoA accumulates in the mitochondrial matrix.

-

Retrograde Flux: The thermodynamic equilibrium forces a reversal of upstream enzymatic steps. 2-methylacetoacetyl-CoA is reduced back to 2-methyl-3-hydroxybutyryl-CoA (by HSD10) and further to Tiglyl-CoA .

-

Carnitine Shunt: To relieve mitochondrial CoA trapping (CoA sequestration), the accumulated Tiglyl-CoA is conjugated with L-carnitine by Carnitine Acetyltransferase (CRAT) or Carnitine Octanoyltransferase (CROT), forming Tiglylcarnitine (C5:1) . This acylcarnitine is transported out of the mitochondria and into the plasma, where it becomes the diagnostic marker.[1]

Pathway Visualization

The following diagram illustrates the metabolic block and the diversion toward Tiglylcarnitine.

Caption: Figure 1: Isoleucine catabolism showing the T2 blockade (Red) causing retrograde flux and the generation of Tiglylcarnitine (Green).

Part 2: Diagnostic Specificity & Biomarker Differentiation

Detecting C5:1 is necessary but insufficient for a definitive diagnosis. The "C5:1 peak" in mass spectrometry is isobaric with other molecules, and elevated C5:1 occurs in multiple disorders.

The Specificity Challenge: T2 vs. HSD10 Deficiency

Both T2 deficiency and HSD10 (17β-hydroxysteroid dehydrogenase type 10) deficiency present with elevated C5:1 and 2-methyl-3-hydroxybutyrylcarnitine (C5-OH). However, the therapeutic approach differs drastically.

Differentiation Matrix:

| Feature | T2 Deficiency (ACAT1) | HSD10 Deficiency (HSD17B10) |

| Primary Biomarker | Tiglylcarnitine (C5:1) | Tiglylcarnitine (C5:1) & C5-OH |

| Urine Organic Acids | 2-methyl-3-hydroxybutyrate (High)Tiglylglycine (High)2-methylacetoacetate (Specific but unstable) | 2-methyl-3-hydroxybutyrate (High)Tiglylglycine (Variable) |

| Ketosis Status | Severe intermittent ketoacidosis | Typically non-ketotic |

| Clinical Onset | 5 months - 2 years (triggered by infection/fasting) | Infantile neurodegeneration (X-linked) |

| Confirmatory Test | Potassium-activated thiolase assay (Lymphocytes) | HSD10 enzymatic assay |

Expert Insight: In T2 deficiency, the accumulation of 2-methylacetoacetate is the "smoking gun," but it spontaneously decarboxylates to 2-butanone. Therefore, the presence of significant ketosis alongside C5:1 elevation strongly favors T2 over HSD10.

Part 3: Validated LC-MS/MS Quantification Protocol

This protocol is designed for the quantification of Tiglylcarnitine (C5:1) in Dried Blood Spots (DBS).[2][3] It utilizes a "self-validating" approach by incorporating stable-isotope internal standards (IS) to correct for matrix effects and recovery losses.

Materials & Reagents

-

Matrix: Dried Blood Spots (Whatman 903 or equivalent).

-

Extraction Solvent: Methanol containing 0.1% Formic Acid.[4]

-

Internal Standard (IS): L-Tiglylcarnitine-[d3] or L-Valerylcarnitine-[d9] (C5-d9). Note: C5-d9 is commonly used as a surrogate IS for the C5 family.

-

Mobile Phase:

-

A: 80% Acetonitrile / 20% Water / 0.1% Formic Acid.

-

B: 100% Acetonitrile / 0.1% Formic Acid.

-

Sample Preparation Workflow

-

Punch: Obtain a 3.2 mm (1/8 inch) punch from the DBS card into a 96-well plate.

-

Extraction: Add 100 µL of Extraction Solvent (containing IS at 0.5 µmol/L).

-

Agitation: Shake at 600 rpm for 20 minutes at room temperature.

-

Transfer: Transfer supernatant to a fresh plate.

-

Evaporation (Optional): For higher sensitivity, dry under N2 and reconstitute in 50 µL Mobile Phase A. For routine screening, direct injection of the extract is often sufficient (Flow Injection Analysis or fast LC).

-

Injection: 10 µL injection volume.

Mass Spectrometry Settings (MRM)

Operate in Positive Electrospray Ionization (+ESI) mode. The transition monitors the loss of the trimethylamine/alkyl chain or the characteristic 85 m/z fragment.

| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) |

| Tiglylcarnitine (C5:1) | 244.2 | 85.1 | 25 | 28 |

| IS (C5-d9 Carnitine) | 255.3 | 85.1 | 25 | 28 |

Note: The 85 m/z fragment corresponds to the +CH2-CH=CH-COOH moiety characteristic of the carnitine backbone, ensuring class specificity.

Workflow Diagram

Caption: Figure 2: Step-by-step bioanalytical workflow for C5:1 quantification from dried blood spots.

Part 4: Implications for Drug Development

For professionals developing therapeutics for ACAT1 mutations (e.g., small molecule chaperones to stabilize the T2 tetramer), Tiglylcarnitine is the primary Pharmacodynamic (PD) Biomarker .

Biomarker Utility in Clinical Trials

-

Baseline Stratification: Patients with "null" mutations (e.g., nonsense) typically show higher C5:1 levels than those with residual activity missense mutations.

-

Response Monitoring: A successful therapeutic intervention should restore T2 flux, thereby reducing the upstream pool of 2-methylacetoacetyl-CoA.

-

Target: Reduction of plasma C5:1 and urinary 2-methyl-3-hydroxybutyrate.

-

Success Metric: A statistically significant decrease in the C5:1/C2 (Acetylcarnitine) ratio.

-

Analytical Considerations for Trials

When using C5:1 as a trial endpoint, chromatographic separation is superior to Flow Injection Analysis (FIA). FIA cannot separate isobaric interferences (e.g., pivaloylcarnitine, though rare/exogenous). A fast LC gradient (2-3 minutes) ensures that the signal quantified is exclusively Tiglylcarnitine, fulfilling regulatory requirements for specificity (FDA/EMA Bioanalytical Method Validation guidelines).

References

-

Fukao, T., et al. (2001). "Molecular basis of mitochondrial acetoacetyl-CoA thiolase deficiency." Human Mutation. [Link]

-

Sass, J. O., et al. (2016). "Mitochondrial acetoacetyl-CoA thiolase deficiency: T2 deficiency."[5][6][7] Orphanet Journal of Rare Diseases. [Link]

-

American College of Medical Genetics and Genomics (ACMG). (2023). "Newborn Screening ACT Sheet: Beta-Ketothiolase Deficiency." [Link]

-

Millington, D. S., et al. (2019). "Tandem mass spectrometry in the clinical laboratory for newborn screening." International Journal of Neonatal Screening. [Link]

-

Fukao, T., & Mitchell, G. (2020). "T2 Deficiency (Beta-Ketothiolase Deficiency)." GeneReviews® [Internet]. [Link]

Sources

- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. zivak.com [zivak.com]

- 3. isotope.com [isotope.com]

- 4. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]

- 5. A Novel Mutation in ACAT1 Causing Beta-Ketothiolase Deficiency in a 4-Year-Old Sri Lankan Boy with Metabolic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in understanding beta-ketothiolase (mitochondrial acetoacetyl-CoA thiolase, T2) deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mitochondrial acetoacetyl-CoA thiolase (T2) deficiency: T2-deficient patients with "mild" mutation(s) were previously misinterpreted as normal by the coupled assay with tiglyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Tiglylcarnitine Analysis in Dried Blood Spots

Introduction: The Significance of Tiglylcarnitine in Metabolic Profiling

Tiglylcarnitine (C5:1-carnitine) is a critical biomarker for identifying certain inborn errors of metabolism, particularly those related to the breakdown of the amino acid isoleucine. Elevated levels of tiglylcarnitine in blood can be indicative of conditions such as 2-methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency (MHBD deficiency) and beta-ketothiolase deficiency. The analysis of acylcarnitines, including tiglylcarnitine, from dried blood spots (DBS) has become a cornerstone of newborn screening programs worldwide.[1] This is largely due to the ease of sample collection, transport, and storage associated with DBS.[1][2]

The advent of tandem mass spectrometry (MS/MS) has revolutionized the analysis of acylcarnitines from DBS, allowing for the simultaneous detection and quantification of multiple analytes in a single, rapid analysis.[1][3] This high-throughput capability is essential for the large scale of newborn screening. This application note provides a comprehensive guide to the sample preparation techniques required for the robust and reliable analysis of tiglylcarnitine from dried blood spots using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Core Principles of Dried Blood Spot Sample Preparation for Acylcarnitine Analysis

The fundamental goal of sample preparation for tiglylcarnitine analysis from DBS is to efficiently extract the analyte from the blood-impregnated filter paper, remove interfering substances, and prepare it for sensitive detection by MS/MS. The workflow can be broadly categorized into three key stages: extraction , derivatization , and reconstitution .

The Rationale Behind Key Methodological Choices

-

Extraction with Organic Solvents: Methanol is the most commonly employed solvent for extracting acylcarnitines from DBS.[1][3][4] Its polarity allows for the efficient solubilization of these compounds from the dried blood matrix. The inclusion of internal standards, typically stable isotope-labeled analogs of the target analytes, in the extraction solvent is a critical step for accurate quantification.[5] These internal standards mimic the behavior of the endogenous analytes throughout the entire sample preparation and analysis process, correcting for variations in extraction efficiency and instrument response.

-

The Imperative of Derivatization: Acylcarnitines are zwitterionic molecules, which can lead to suboptimal ionization efficiency in the mass spectrometer's electrospray ionization (ESI) source. To overcome this, derivatization is a common and highly effective strategy.[1][3][6][7] The most prevalent method involves esterification of the carboxylic acid group with butanol in the presence of an acid catalyst (e.g., HCl or acetyl chloride).[3][6] This butylation neutralizes the negative charge of the carboxyl group, resulting in a positively charged butyl ester derivative that exhibits significantly enhanced ionization efficiency and, consequently, improved sensitivity in the positive ion ESI mode of the mass spectrometer.[8]

-

Analysis by Tandem Mass Spectrometry (MS/MS): MS/MS is the analytical technique of choice for acylcarnitine analysis due to its high sensitivity, specificity, and multiplexing capabilities.[1] In a typical MS/MS experiment for acylcarnitines, precursor ions corresponding to the butylated derivatives are selected in the first quadrupole, fragmented in the collision cell, and a specific product ion (m/z 85, corresponding to the fragmented carnitine moiety) is monitored in the third quadrupole.[1] This precursor ion scanning allows for the specific detection of all acylcarnitine butyl esters in the sample.

Detailed Experimental Protocols

Protocol 1: Methanolic Extraction and Butanolic Derivatization

This protocol is a widely adopted method for the routine analysis of acylcarnitines, including tiglylcarnitine, in a high-throughput setting.

Materials and Reagents:

-

Dried blood spot cards (e.g., Whatman 903)

-

Methanol (LC-MS grade)

-

3 M Hydrochloric Acid in 1-Butanol (commercially available or prepared by carefully adding acetyl chloride to 1-butanol)[6]

-

Internal Standard solution (a mixture of stable isotope-labeled acylcarnitines in methanol)

-

96-well microtiter plates

-

Plate shaker

-

Nitrogen evaporator

-

Centrifuge

Step-by-Step Methodology:

-

Punching the DBS:

-

Extraction:

-

To each well containing a DBS punch, add 100 µL of the methanolic internal standard solution.[3]

-

Seal the plate and place it on a plate shaker. Shake for 30 minutes at room temperature to ensure efficient extraction of the acylcarnitines.

-

-

Drying:

-

After extraction, centrifuge the plate to pellet the filter paper disc.

-

Carefully transfer the supernatant (approximately 95 µL) to a new 96-well plate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40-60°C.[3]

-

-

Derivatization:

-

To each dried extract, add 100 µL of 3 M HCl in 1-butanol.

-

Seal the plate and incubate at 60-65°C for 30 minutes.[3] This step facilitates the esterification of the acylcarnitines.

-

-

Final Drying and Reconstitution:

Visualizing the Workflow

Caption: Workflow for Tiglylcarnitine Analysis from DBS.

Data Presentation and Quality Control

A summary of typical parameters for the sample preparation of tiglylcarnitine from DBS is presented in the table below.

| Parameter | Recommended Condition | Rationale |

| DBS Punch Size | 3.2 mm | A widely used standard in newborn screening, providing a sufficient sample volume for analysis.[5] |

| Extraction Solvent | Methanol with Internal Standards | Efficiently extracts polar acylcarnitines and allows for accurate quantification.[1][3][4] |

| Extraction Time | 30 minutes | Ensures adequate time for the diffusion of analytes from the filter paper into the solvent.[3] |

| Derivatization Reagent | 3 M HCl in 1-Butanol | Effectively converts acylcarnitines to their butyl esters for enhanced MS/MS sensitivity. |

| Derivatization Temperature | 60-65°C | Promotes the chemical reaction for esterification within a reasonable timeframe.[3][6] |

| Derivatization Time | 30 minutes | Sufficient time for the derivatization reaction to reach completion.[3] |

| Reconstitution Solvent | 80:20 (v/v) Methanol:Water | Compatible with reversed-phase liquid chromatography and ensures complete dissolution of the derivatized analytes.[3] |

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the analytical results, a robust quality control system is paramount. This includes:

-

Use of Calibrators and Quality Control Samples: Each analytical run should include a set of calibrators at different concentrations to establish a calibration curve for quantification. Additionally, at least two levels of quality control (QC) samples (low and high concentrations) should be analyzed to monitor the accuracy and precision of the assay.[11]

-

Monitoring Internal Standard Response: The response of the stable isotope-labeled internal standards should be monitored across all samples. Significant variations may indicate problems with the extraction or injection process.

-

Assay Validation: The analytical method should be fully validated according to established guidelines (e.g., from the European Medicines Agency or the US Food and Drug Administration).[11][12] This includes assessing parameters such as linearity, accuracy, precision, selectivity, and stability.

Advanced Considerations and Troubleshooting

-

Hematocrit Effect: The volume of blood in a DBS punch can be influenced by the hematocrit level of the blood. This can potentially affect the accuracy of the quantification. While the use of internal standards helps to mitigate this effect, it is an important parameter to consider during method development and validation.[2]

-

Stability of Acylcarnitines: Acylcarnitines can be susceptible to degradation during long-term storage of DBS, even at room temperature.[13] This can lead to an underestimation of their concentrations in retrospective analyses.[13] Therefore, for validation studies and the establishment of reference ranges, it is advisable to use freshly prepared or appropriately stored DBS samples.[13]

-

Isobaric Interferences: Some acylcarnitines are isobaric, meaning they have the same nominal mass but different structures. For example, tiglylcarnitine (C5:1) is isobaric with other C5:1-acylcarnitines. While MS/MS provides a high degree of specificity, chromatographic separation is often necessary to resolve these isomers for unambiguous identification and quantification.[8]

Conclusion

The sample preparation techniques outlined in this application note provide a robust and reliable foundation for the analysis of tiglylcarnitine from dried blood spots. By understanding the scientific principles behind each step and implementing a rigorous quality control framework, researchers and clinicians can confidently generate high-quality data for newborn screening and metabolic research. The combination of efficient extraction, effective derivatization, and sensitive MS/MS detection ensures the accurate identification of individuals with potential inborn errors of metabolism, facilitating early diagnosis and intervention.

References

- Simultaneous Analysis of Amino Acids and Acylcarnitines in Dried Blood Spots. Agilent Technologies, Inc.

- Analysis of Acylcarnitines in Dried Blood Spots (DBS) Samples by FIA-MS/MS. Sigma-Aldrich.

- Use of Dried Blood Spot Specimens to Monitor Patients with Inherited Metabolic Disorders. MDPI.

-

Bioanalysis of the Dried Blood Spot (DBS) by Mass Spectrometry for Clinical Studies. U.S. Food and Drug Administration. [Link]

- Acylcarnitine Dried Blood Spots (DBS) Test Information.

- Method and kit for determining metabolites on dried blood spot samples.

-

Mass spectrometry with derivatization method for concurrent measurement of amino acids and acylcarnitines in plasma of diabetic type 2 patients with diabetic nephropathy. National Institutes of Health. [Link]

-

Extraction and analysis of carnitine and acylcarnitines by ESI-MS/MS directly from dried blood and plasma spots using a novel autosampler. ResearchGate. [Link]

-

Dried Blood Spots to Assess Cardiovascular‐Kidney‐Metabolic Health. National Institutes of Health. [Link]

-

Development and Validation of a Dried Blood Spot Assay Using UHPLC-MS/MS to Identify and Quantify 12 Antihypertensive Drugs and 4 Active Metabolites: Clinical Needs and Analytical Limitations. PubMed. [Link]

-

Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism. National Institutes of Health. [Link]

-

An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. National Institutes of Health. [Link]

-

Absolute Quantification of Acylcarnitines Using Integrated Tmt-PP Derivatization-Based LC–MS/MS and Quantitative Analysis of Multi-Components by a Single Marker Strategy. ACS Publications. [Link]

-

The Clinical Validation Of A Dried Blood Spot Method For Simultaneous Measurement Of Cyclosporine A, Tacrolimus, Creatinine, And Hematocrit. ResearchGate. [Link]

-

Acylcarnitine profiling by low-resolution LC-MS. PLOS One. [Link]

-

Development and Validation of a Dried Blood Spot Assay Using UHPLC-MS/MS to Identify and Quantify 12 Antihypertensive Drugs and 4 Active Metabolites: Clinical Needs and Analytical Limitations. National Institutes of Health. [Link]

-

An LC-MS/MS method to quantify acylcarnitine species including isomeric. ResearchGate. [Link]

-

Dried blood spot analysis; facing new challenges. ResearchGate. [Link]

-

Rapid Analysis of Acylcarnitines in Dried Blood Spots Using Fast Chromatography with Ion Mobility High Resolution Mass Spectrometry. Agilent. [Link]

-

Advantages and Challenges of Dried Blood Spot Analysis by Mass Spectrometry Across the Total Testing Process. National Institutes of Health. [Link]

-

Quantification of Differential Metabolites in Dried Blood Spots Using Second-Tier Testing for SCADD/IBDD Disorders Based on Large-Scale Newborn Screening in a Chinese Population. Frontiers. [Link]

Sources

- 1. cincinnatichildrens.org [cincinnatichildrens.org]

- 2. researchgate.net [researchgate.net]

- 3. agilent.com [agilent.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Mass spectrometry with derivatization method for concurrent measurement of amino acids and acylcarnitines in plasma of diabetic type 2 patients with diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. EP2517016B1 - Method and kit for determining metabolites on dried blood spot samples - Google Patents [patents.google.com]

- 10. youtube.com [youtube.com]

- 11. Development and Validation of a Dried Blood Spot Assay Using UHPLC-MS/MS to Identify and Quantify 12 Antihypertensive Drugs and 4 Active Metabolites: Clinical Needs and Analytical Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development and Validation of a Dried Blood Spot Assay Using UHPLC-MS/MS to Identify and Quantify 12 Antihypertensive Drugs and 4 Active Metabolites: Clinical Needs and Analytical Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Resolution Separation of Tiglylcarnitine Isomers Using Hydrophilic Interaction Liquid Chromatography (HILIC)

Abstract

The accurate quantification of acylcarnitines is crucial for the diagnosis and monitoring of inherited metabolic disorders. Tiglylcarnitine (C5:1), a key biomarker, exists as cis and trans geometric isomers. Differentiating these isomers is analytically challenging but essential for providing precise diagnostic information. Standard flow injection analysis tandem mass spectrometry (FIA-MS/MS) cannot distinguish between these isomeric forms. This application note presents a robust and detailed protocol for the separation of tiglylcarnitine isomers using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS). We will explore the fundamental principles of HILIC, provide a step-by-step experimental protocol, and discuss the rationale behind key methodological choices to ensure a reliable and reproducible separation.

Introduction: The Challenge of Isomer-Specific Quantification

Tiglylcarnitine is an acylcarnitine that accumulates in several metabolic disorders, including β-ketothiolase deficiency and short-chain acyl-CoA dehydrogenase (SCAD) deficiency. It is formed from the metabolite tiglyl-CoA. Due to the carbon-carbon double bond in the tiglyl group, tiglylcarnitine exists as two distinct geometric isomers: cis (angeloylcarnitine) and trans (tiglylcarnitine).[1] While structurally similar, the spatial arrangement of these isomers can influence their metabolic fate and diagnostic significance.

Conventional reversed-phase liquid chromatography (RPLC) often fails to provide adequate retention for highly polar molecules like acylcarnitines, which tend to elute in or near the void volume.[2][3] Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful alternative for the separation of polar and hydrophilic compounds.[4][5][6][7][8] This technique utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[2][7][9] This unique combination facilitates the retention and separation of analytes that are poorly served by RPLC, making it an ideal choice for acylcarnitine analysis.[10][11][12]

This guide provides the scientific foundation and a practical, validated protocol for researchers and drug development professionals to achieve baseline separation of tiglylcarnitine isomers.

The HILIC Separation Mechanism: A Deeper Look

HILIC is a complex chromatographic mode with multiple interaction mechanisms contributing to retention.[3][9][13] The primary mechanism involves the partitioning of the polar analyte from a largely organic mobile phase into a water-enriched layer that forms on the surface of the polar stationary phase.[6][7][13]

Causality of Separation: The ability of HILIC to separate cis and trans isomers of tiglylcarnitine stems from subtle differences in their polarity and three-dimensional structure. The trans isomer is generally more linear and slightly less polar than the cis isomer, which has a "bent" structure. This difference in geometry and polarity affects how strongly each isomer partitions into the aqueous layer on the stationary phase. These nuanced interactions, combined with potential secondary interactions like hydrogen bonding and dipole-dipole forces with the stationary phase, allow for their chromatographic resolution.

Comprehensive Experimental Protocol

This protocol is designed as a self-validating system, where careful execution of each step contributes to the overall robustness and reproducibility of the method. It is optimized for plasma or serum samples and detection by tandem mass spectrometry.

Sample Preparation: Protein Precipitation

Rationale: Biological matrices like plasma contain high concentrations of proteins that can interfere with the analysis and damage the chromatographic column. A simple protein precipitation step using a cold organic solvent is highly effective for removing these interferences.[14][15] This "crash" method is rapid and requires minimal sample volume.

Step-by-Step Protocol:

-

Aliquot Sample: Transfer 20 µL of plasma or serum into a 1.5 mL microcentrifuge tube.

-

Add Internal Standard: Add 10 µL of a working internal standard solution (e.g., a stable isotope-labeled carnitine mixture in methanol) to each sample, vortex briefly.

-

Precipitate Proteins: Add 200 µL of ice-cold acetonitrile (or methanol containing 0.1% formic acid) to the tube.[14][16]

-

Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein.

-

Transfer Supernatant: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis. Avoid disturbing the protein pellet.

HILIC-MS/MS Method Parameters

Rationale: The choice of column and mobile phase is critical for successful HILIC separations. An amide-bonded stationary phase is selected for its excellent selectivity for polar compounds and robust performance. The mobile phase gradient starts with a high percentage of acetonitrile to promote retention and gradually increases the aqueous component to facilitate elution.[6][13] Ammonium formate is used as a buffer because it is volatile and highly compatible with mass spectrometry.

| Parameter | Setting | Rationale / Expert Insight |

| LC System | UHPLC system capable of high pressure gradients | Essential for sharp peaks and efficient separation with sub-2 µm particle columns. |

| Column | Amide HILIC Column (e.g., 100 x 2.1 mm, 1.7 µm) | Amide phases offer excellent selectivity and peak shape for polar analytes like carnitines. |

| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |

| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid | The aqueous component and strong solvent. Formic acid aids in positive ionization for MS detection. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | The organic component and weak solvent in HILIC mode. |

| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and efficiency. |

| Injection Vol. | 2 µL | Small injection volume is crucial to prevent peak distortion, as the sample diluent is stronger than the initial mobile phase. |

| Gradient | 0.0 min: 90% B1.0 min: 90% B6.0 min: 60% B6.1 min: 90% B8.0 min: 90% B | The shallow gradient from 1 to 6 minutes is the key to resolving the closely eluting isomers. A rapid return to initial conditions and an equilibration period ensures reproducibility. |

| MS Detector | Triple Quadrupole Mass Spectrometer | Required for the sensitivity and selectivity of MRM analysis. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Acylcarnitines readily form positive ions. |

| MRM Transition | Analyte: Tiglylcarnitine (C5:1)Precursor Ion (Q1): m/z 230.1Product Ion (Q2): m/z 85.1 | The precursor is the [M+H]+ ion. The m/z 85 fragment is characteristic of the carnitine backbone and is used for quantification of all acylcarnitines.[16] |

Experimental Workflow and Data Analysis

The overall process from sample receipt to final data interpretation follows a logical and streamlined path.

Expected Results: Using the protocol described, the cis and trans isomers of tiglylcarnitine should be chromatographically resolved. The more polar cis isomer is expected to be retained longer on the HILIC column and therefore elute after the trans isomer. The peak area of each isomer can then be integrated, and their concentrations can be determined using the response of the internal standard. This allows for the calculation of not only the total tiglylcarnitine concentration but also the diagnostically relevant cis/trans ratio.

Conclusion and Best Practices

This application note provides a comprehensive and scientifically grounded protocol for the separation of tiglylcarnitine isomers using HILIC-MS/MS. By understanding the underlying principles of HILIC and adhering to the detailed methodology, researchers can achieve robust and reproducible quantification of these critical biomarkers.

Key Best Practices for Success:

-

Column Equilibration: Always ensure the HILIC column is thoroughly equilibrated with the initial mobile phase conditions before the first injection. A minimum of 10-15 column volumes is recommended.

-

Sample Diluent: The sample should be dissolved in a solvent that is as weak or weaker than the initial mobile phase (i.e., high organic content). Injecting samples in a high-aqueous diluent can cause severe peak distortion.

-

Mobile Phase Preparation: Ensure accurate and consistent preparation of mobile phases, as small variations in buffer concentration or pH can affect retention times and selectivity.

-

System Cleanliness: HILIC is sensitive to contaminants. A clean LC-MS system is paramount for achieving low detection limits and reproducible results.

By implementing this method, laboratories can move beyond simple total acylcarnitine profiling to a more precise, isomer-specific analysis, ultimately enhancing the quality of metabolic research and clinical diagnostics.

References

- Thermo Fisher Scientific. HILIC Method Development in a Few Simple Steps.

-

Aliouche, H. (2019). Hydrophilic Interaction Chromatography Applications. News-Medical. [Link]

-

Peng, M., et al. (2013). Measurement of Free Carnitine and Acylcarnitines in Plasma by HILIC-ESI-MS/MS Without Derivatization. Journal of Chromatography B, 932, 12-18. [Link]

- Bremer, J. & Norum, K.R. (1967). The mechanism of substrate inhibition of palmityl coenzyme A:carnitine palmityltransferase by palmitylcarnitine. Journal of Biological Chemistry, 242(8), 1744-1748.

-

Advanced Chromatography Technologies Ltd. Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods. [Link]

-

Peng, M., et al. (2014). Separation and identification of underivatized plasma acylcarnitine isomers using liquid chromatography-tandem mass spectrometry for the differential diagnosis of organic acidemias and fatty acid oxidation defects. Journal of Chromatography A, 1320, 44-52. [Link]

-

Al-Soud, Y. A., & Al-Masri, I. G. (2007). Rapid and sensitive HILIC-MS/MS analysis of carnitine and acetylcarnitine in biological fluids. ResearchGate. [Link]

-

Chirita, R. I., & West, C. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 400(8), 2263-2273. [Link]

-

Schooneman, M. G., et al. (2013). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms. Note: Full text available through various academic repositories.[Link]

-

Gika, H. G., et al. (2022). A HILIC-MS/MS method development and validation for the quantitation of 13 acylcarnitines in human serum. Analytical and Bioanalytical Chemistry, 414, 2925-2935. [Link]

-

HPLC. A Simple, Generally Applicable HILIC Method Development Platform Based Upon Selectivity. [Link]

-

Fan, G., et al. (2013). Rapid quantitative analysis of carnitine and acylcarnitines by ultra-high performance-hydrophilic interaction liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 928, 77-83. [Link]

-

Khan Academy. Cis-trans isomerism. [Link]

-

Dolan, J. W. (2008). Hydrophilic Interaction Chromatography. LCGC International. [Link]

-

Hartler, J., et al. (2020). Evaluation of lipid quantification accuracy using HILIC and RPLC MS on the example of NIST® SRM® 1950 metabolites in human plasma. Scientific Reports, 10(1), 5783. [Link]

-

Rist, R., et al. (2017). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. PloS one, 12(4), e0175810. [Link]

-

Gynther, M., et al. (2020). Hydrophobic Interaction Chromatography: Understanding its principle and usage. Note: General principles described, not specific to small molecules.[Link]

-

Nikolova, S., et al. (2023). Rational Design, Synthesis and In Vitro Activity of Diastereomeric Cis-/Trans-3-Substituted-3,4-Dihydroisocoumarin-4-Carboxylic Acids as Potential Carnitine Acetyltransferase Inhibitors. Preprints.org. [Link]

-

Bruce, S. (2018). Comprehensive Clinical Acylcarnitines by LC-MS/MS. MSACL. [Link]

-

Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]

-

Restek Corporation. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. [Link]

-

Nikolova, S., et al. (2023). Rational Design, Synthesis and In Vitro Activity of Diastereomeric Cis-/Trans-3-Substituted-3,4-Dihydroisocoumarin-4-Carboxylic Acids as Potential Carnitine Acetyltransferase Inhibitors. Molecules, 28(14), 5406. [Link]

-

MAC-MOD Analytical. ACE HILIC Method Development Guide. [Link]

-

YouTube. (2022). Quick Chem: Cis and Trans Isomers. [Link]

-

Zivak Technologies. Carnitine / Acylcarnitines Dried Blood Spots LC-MS/MS Analysis Kit User Manual. [Link]

-

Lammers, T., et al. (2011). Prolyl cis-trans isomerization as a molecular timer. Nature Chemical Biology, 7(1), 23-31. [Link]

Sources

- 1. Khan Academy [khanacademy.org]

- 2. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]

- 3. hplc.eu [hplc.eu]

- 4. news-medical.net [news-medical.net]

- 5. researchgate.net [researchgate.net]

- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. agilent.com [agilent.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Measurement of free carnitine and acylcarnitines in plasma by HILIC-ESI-MS/MS without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A HILIC-MS/MS method development and validation for the quantitation of 13 acylcarnitines in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rapid quantitative analysis of carnitine and acylcarnitines by ultra-high performance-hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mac-mod.com [mac-mod.com]

- 14. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]

- 16. researchgate.net [researchgate.net]

Application of flow-injection analysis for rapid acylcarnitine screening.

This Application Note is designed for researchers and analytical scientists in clinical chemistry and drug development. It details a validated, high-throughput protocol for acylcarnitine profiling using Flow-Injection Analysis (FIA) coupled with Tandem Mass Spectrometry (MS/MS).[1]

Executive Summary

Acylcarnitines are critical biomarkers for fatty acid oxidation disorders (FAODs) and organic acidemias (OAs).[2][3] Traditional chromatographic methods (LC-MS/MS) offer separation but lack the throughput required for large-scale screening.[2] This guide details a Flow-Injection Analysis (FIA-MS/MS) protocol that bypasses the chromatographic column, delivering a cycle time of <2 minutes per sample.[4]

We focus on the Non-Derivatized (Free Acid) method, which has superseded older butyl-esterification protocols in many high-throughput laboratories due to its speed, reduced chemical hazard, and compatibility with modern high-sensitivity triple quadrupoles.

Principle of Operation

FIA-MS/MS introduces the sample directly into the electrospray ionization (ESI) source without temporal separation of analytes.[5] Specificity is achieved entirely through the mass analyzer (Triple Quadrupole).

-

Ionization: Positive Electrospray Ionization (ESI+).

-

Mechanism: All acylcarnitines share a common product ion fragment of m/z 85 (the carnitine backbone). The method monitors the transition from the protonated molecular ion

to this characteristic fragment.

FIA System Architecture

The following diagram illustrates the instrument configuration, emphasizing the absence of an analytical column.

Caption: Schematic of the FIA-MS/MS configuration. Note the direct path from injector to source, utilizing flow rate steps to manage sample introduction and washout.

Materials and Reagents

Critical Reagents

-

Internal Standards (IS): Use a deuterated acylcarnitine mix (e.g., Cambridge Isotope Laboratories NSK-B).

-

Must include: d9-C0, d3-C2, d3-C3, d3-C4, d9-C5, d3-C8, d9-C14, d3-C16.

-

-

Extraction Solvent: Methanol (LC-MS grade) containing dissolved Internal Standards.

-

Mobile Phase: 80% Acetonitrile : 20% Water + 0.05% Formic Acid.

-

QC Material: CDC Newborn Screening Quality Assurance Program (NSQAP) dried blood spots or commercial equivalents.

Sample Type

-

Primary: Dried Blood Spots (DBS) on filter paper (Whatman 903).

-

Alternative: Plasma/Serum (Requires protein precipitation; 10 µL sample + 100 µL IS-Methanol).

Experimental Protocol (Non-Derivatized)

Sample Preparation (DBS)

This "shoot-and-dilute" method minimizes handling errors.

-

Punch: Punch a 3.2 mm (1/8 inch) disk from the DBS card into a 96-well polypropylene plate (V-bottom).

-

Extract: Add 100 µL of Extraction Solvent (MeOH + IS) to each well.

-

Incubate: Seal plate with aluminum foil or adhesive film. Shake at 600 rpm for 20 minutes at room temperature.

-

Note: Heated incubation (45°C) can improve recovery of long-chain species (C16-C18) but is optional for rapid screening.

-

-

Transfer: Transfer 60–80 µL of supernatant to a fresh plate to avoid injecting paper fibers.

-

Inject: Place in autosampler.

Instrument Parameters

Liquid Chromatography (Flow Gradients)

Although this is "Flow Injection," a programmed flow gradient is essential to push the sample to the source and then wash the line to prevent carryover.

| Time (min) | Flow Rate (mL/min) | %B (Mobile Phase) | Action |

| 0.00 | 0.03 | 100 | Injection / Low flow to stack sample |

| 0.20 | 0.03 | 100 | Sample enters source slowly |

| 0.21 | 0.40 | 100 | High Flow Ramp (Elution profile) |

| 1.00 | 0.40 | 100 | Washout |

| 1.01 | 0.03 | 100 | Re-equilibration |

| 1.30 | 0.03 | 100 | End of Run |

Mass Spectrometry (Source & MRM)[2][4][7]

-

Source: ESI Positive

-

Capillary Voltage: 3.0 – 3.5 kV

-

Source Temp: 350°C (High temp aids desolvation of the rapid liquid plug)

-

Desolvation Gas: 600–800 L/hr

MRM Transitions (Selected List): Note: All product ions are m/z 85.0 unless specified.

| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| C0 (Free) | 162.1 | 85.0 | 30 | 25 |

| C2 (Acetyl) | 204.1 | 85.0 | 30 | 25 |

| C3 (Propionyl) | 218.1 | 85.0 | 32 | 26 |

| C5 (Isovaleryl) | 246.2 | 85.0 | 34 | 28 |

| C8 (Octanoyl) | 288.2 | 85.0 | 36 | 30 |

| C16 (Palmitoyl) | 400.3 | 85.0 | 40 | 34 |

| d3-C16 (IS) | 403.3 | 85.0 | 40 | 34 |

Data Analysis & Interpretation

Quantification Logic

Concentration is calculated using the ratio of the analyte peak intensity to its corresponding internal standard intensity.

-

RRF (Relative Response Factor): Assumed to be 1.0 for homologs sharing an IS (e.g., using d3-C8 to quantify C6, C8, and C10), though validation should establish specific RRFs if high precision is required.

Diagnostic Decision Tree

The following diagram outlines the logic for interpreting elevated acylcarnitine profiles.

Caption: Simplified decision tree for primary acylcarnitine elevations. CPT=Carnitine Palmitoyltransferase.

Validation & Troubleshooting

Validation Parameters (Self-Validating System)

To ensure trustworthiness (E-E-A-T), every run must include:

-

Linearity: The method is generally linear from 0.5 to 50 µM.

-

Recovery: Internal standards act as real-time recovery monitors. If IS area counts drop <50% of the running average, the injection is flagged for suppression.

-

Carryover: Due to the lack of a column, carryover is a major risk.

-

Protocol Check: Inject a solvent blank after the highest calibrator. Signal must be <0.1% of the high calibrator.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Backpressure | Clogged injector or unfiltered sample. | Replace inline filter/frit. Centrifuge samples longer (3000g > 5 min). |

| Low IS Signal | Ion suppression (Matrix effect). | Check "Dirty" DBS spots. Dilute extract 1:2 with mobile phase. |

| Isobaric Interference | C5 (Pivaloyl vs Isovaleryl).[1][4] | FIA cannot separate these.[1] Action: Perform 2nd tier LC-MS/MS or check patient antibiotic history (Pivalic acid). |

| Drifting Retention | Pump instability. | Even in FIA, the "plug" arrival time must be consistent. Check pump check valves. |

References

-

Clinical and Laboratory Standards Institute (CLSI). (2010). Newborn Screening by Tandem Mass Spectrometry; Approved Guideline. NBS04-A. Link

-

Centers for Disease Control and Prevention (CDC). (2023). Newborn Screening Quality Assurance Program (NSQAP). Link

-

Turgeon, C. T., et al. (2010). "Combined newborn screening for succinylacetone, amino acids, and acylcarnitines in dried blood spots." Clinical Chemistry, 56(11), 1686-1695. Link

-

McHugh, D., et al. (2011). "Clinical validation of cutoff target ranges in newborn screening of metabolic disorders by tandem mass spectrometry: a worldwide collaborative project." Genetics in Medicine, 13(3), 230-254. Link

-

Shigematsu, Y., et al. (2022).[6] "A Simple Flow Injection Analysis–Tandem Mass Spectrometry Method to Reduce False Positives of C5-Acylcarnitines Due to Pivaloylcarnitine Using Reference Ions." Children, 9(5), 694. Link

Sources

- 1. shimadzu.com [shimadzu.com]

- 2. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]

- 3. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Simple Flow Injection Analysis–Tandem Mass Spectrometry Method to Reduce False Positives of C5-Acylcarnitines Due to Pivaloylcarnitine Using Reference Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Mass spectrometry with derivatization method for concurrent measurement of amino acids and acylcarnitines in plasma of diabetic type 2 patients with diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. novedadesbioquimicas.com [novedadesbioquimicas.com]

Troubleshooting & Optimization

How to resolve isomeric interference in Tiglylcarnitine measurement.

This technical guide serves as a specialized support resource for resolving isomeric interference in Tiglylcarnitine (C5:1) measurement.[1][2][3][4][5][6][7][8] It is designed for analytical chemists and clinical scientists requiring high-fidelity separation of isobaric acylcarnitines.

Module 1: Diagnostic Triage & Clinical Relevance[5]

Q: Why is the separation of C5:1 isomers critical for accurate diagnosis?

A: In newborn screening (NBS) and metabolic profiling, "C5:1" represents an isobaric group, not a single analyte. The primary interference occurs between Tiglylcarnitine and 3-Methylcrotonylcarnitine (3-MCC) . Failure to separate these leads to diagnostic errors because they stem from distinct metabolic pathways:

-

Tiglylcarnitine (C5:1): An intermediate of Isoleucine catabolism. Elevation indicates Beta-Ketothiolase (BKT) Deficiency (Mitochondrial Acetoacetyl-CoA Thiolase Deficiency).

-

3-Methylcrotonylcarnitine (3-MCC): An intermediate of Leucine catabolism. Elevation indicates 3-Methylcrotonyl-CoA Carboxylase Deficiency (3-MCCD) or other leucine pathway disorders (e.g., 3-Methylglutaconic Aciduria).[4]

Impact: 3-MCCD is often a benign condition or reflects maternal status, whereas BKT deficiency can cause severe ketoacidotic attacks. Misidentifying 3-MCC as Tiglylcarnitine triggers unnecessary panic and incorrect treatment protocols.

Q: Why does Flow Injection Analysis (FIA-MS/MS) fail to distinguish them?

A: FIA delivers the sample directly to the ion source without temporal separation. Since Tiglylcarnitine and 3-MCC are isobaric (Same Mass) and isomeric (Same Elemental Formula), they produce identical precursor ions and often identical fragment ions.

-

Precursor Ion (Butylated): m/z ~356

-

Precursor Ion (Free Acid): m/z ~300

-

Common Fragment: m/z 85 (characteristic of the carnitine backbone).[6]

Without chromatographic separation, the mass spectrometer sees a cumulative signal, making quantitation of individual species impossible.

Module 2: Chromatographic Resolution Strategy

Q: What is the recommended column chemistry for resolving C5:1 isomers?

A: While Pentafluorophenyl (PFP) columns offer unique selectivity for isomers, a high-efficiency C18 chemistry is the industry standard for robustness and reproducibility in this application.

Recommended Column Specifications:

-

Stationary Phase: C18 (e.g., Ethylene Bridged Hybrid or superficially porous particles).

-

Dimensions: 2.1 x 50 mm or 2.1 x 100 mm.

-

Particle Size: 1.7 µm (UPLC) or 2.7 µm (Core-shell HPLC).

-

Pore Size: 100–130 Å.

Q: What are the optimal mobile phase conditions?

A: Acidic mobile phases are required to protonate the carnitine species for positive ESI. The inclusion of ammonium acetate improves peak shape and reproducibility.

| Parameter | Condition |

| Mobile Phase A | Water + 0.1% Formic Acid + 5–10 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile (or Methanol) + 0.1% Formic Acid + 5–10 mM Ammonium Acetate |

| Flow Rate | 0.4 – 0.6 mL/min (Column dependent) |

| Column Temp | 40°C – 50°C (Higher temp improves mass transfer and peak sharpness) |

Q: How do I determine the elution order?

A: In typical Reversed-Phase (C18) systems, Tiglylcarnitine usually elutes before 3-Methylcrotonylcarnitine . However, this is system-dependent . You must inject individual pure standards during method development to confirm retention times (RT).

Typical Elution Profile (C18):

-

Tiglylcarnitine (More polar due to structural configuration).

-

3-Methylcrotonylcarnitine (Slightly more hydrophobic).

Module 3: Experimental Protocol (Second-Tier Test)

Step-by-Step Workflow

This protocol assumes a UPLC-MS/MS setup targeting butylated acylcarnitines (common in NBS).

1. Sample Preparation:

-

Extraction: Punch 3.2 mm dried blood spot (DBS) into a well plate.

-

Internal Standard: Add 100 µL Methanol containing isotopically labeled internal standards (e.g.,

-Isovalerylcarnitine or -

Extraction: Shake for 20 mins at room temp.

-

Derivatization (Optional but Recommended): Evaporate supernatant. Add 50 µL 3N HCl in n-Butanol. Incubate at 65°C for 15 mins. Evaporate again.

-

Reconstitution: Reconstitute in 100 µL Mobile Phase A:B (80:20).

2. LC Gradient (Example for 10 min run):

-

0.0 - 1.0 min: 5% B (Isocratic hold to load sample)

-

1.0 - 7.0 min: 5% B -> 60% B (Shallow gradient is key for isomer separation)

-

7.0 - 7.1 min: 60% B -> 100% B (Wash)

-

7.1 - 8.5 min: 100% B (Hold)

-

8.5 - 8.6 min: 100% B -> 5% B (Re-equilibration)

-

8.6 - 10.0 min: 5% B (Equilibrate)

3. MS/MS Acquisition (MRM Mode):

-

Ionization: ESI Positive.

-

Transitions (Butylated):

-

C5:1 Isomers: 356.3 → 85.1

-

Internal Standard (

-C5): 365.4 → 85.1 (Note: Use C5 IS if C5:1 IS is unavailable, correcting for response factor).

-

Module 4: Visualization of Pathways & Workflow

Diagram 1: Metabolic Origins of C5:1 Isomers

This diagram illustrates the distinct biological pathways that necessitate the separation of these isomers.

Caption: Distinct metabolic origins of Tiglylcarnitine (Isoleucine pathway) and 3-Methylcrotonylcarnitine (Leucine pathway).

Diagram 2: Analytical Workflow

The logical flow from screening to confirmation.

Caption: Analytical triage workflow moving from aggregate FIA screening to specific LC-MS/MS isomer resolution.

Module 5: Quality Control & Validation[2]

Q: How do I validate the separation efficiency?

A: You must calculate the Chromatographic Resolution (

Formula:

Requirement: An

Q: What are the common pitfalls?

-

RT Drift: As the column ages, retention times may shift. Always run a system suitability standard (mixture of both isomers) at the start of every batch.

-

Crosstalk: Ensure the collision cell clears effectively between scans if multiplexing with other analytes, though this is less of an issue for isomers sharing the same transition.

-

Matrix Effects: Phospholipids can co-elute and suppress ionization. Monitor the Internal Standard response; if it drops significantly at the isomer RT, modify the gradient to move the analytes away from the suppression zone.

References

-

Forni, S., et al. (2010). Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis. Molecular Genetics and Metabolism. Link

-

Mørkrid, L., et al. (2010). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. Clinical Chemistry. Link

-

Maeda, Y., et al. (2022).[3] A Simple Flow Injection Analysis–Tandem Mass Spectrometry Method to Reduce False Positives of C5-Acylcarnitines Due to Pivaloylcarnitine Using Reference Ions. International Journal of Neonatal Screening. Link

-

Restek Corporation. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Restek Application Notes. Link

-

Poggiali, S., et al. (2016).[3] Reducing the False-Positive Rate for Isovalerylcarnitine in Expanded Newborn Screening: The Application of a Second-Tier Test. ResearchGate.[2] Link

Sources

- 1. Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Newborn screening and genetic diagnosis of 3-methylcrotonyl-CoA carboxylase deficiency in Quanzhou,China - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carnitine Deficiency Workup: Laboratory Studies, Imaging Studies, Other Tests [emedicine.medscape.com]

- 6. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. msacl.org [msacl.org]

- 8. Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Improving Peak Resolution for C5:1 Acylcarnitine Isomers

Topic: Advanced Resolution Strategies for C5:1 Acylcarnitine Isomers (Tiglylcarnitine vs. 3-Methylcrotonylcarnitine) in LC-MS/MS. Audience: Clinical Chemists, Mass Spectrometrists, and Metabolic Disease Researchers.

Executive Summary & Clinical Context[1][2]

Why this matters: In newborn screening and metabolic diagnostics, the separation of C5:1 acylcarnitine isomers is a critical checkpoint. The two primary isomers—Tiglylcarnitine (C5:1) and 3-Methylcrotonylcarnitine (3-MCC, C5:1) —are isobaric (same m/z) but indicate vastly different pathologies:

-

Tiglylcarnitine: Marker for Beta-Ketothiolase (BKT) Deficiency .

-

3-Methylcrotonylcarnitine: Marker for 3-Methylcrotonyl-CoA Carboxylase (3-MCC) Deficiency .

Standard Flow Injection Analysis (FIA) cannot distinguish these isomers, leading to ambiguous results. High-resolution HPLC/UPLC separation prior to MS/MS detection is mandatory for differential diagnosis.[1] This guide addresses the specific technical challenges of resolving these closely eluting peaks.

Troubleshooting Hub: Frequently Asked Questions

Q1: I am using a standard C18 column, but Tiglylcarnitine and 3-MCC co-elute as a single broad peak. How do I resolve them?

A: Standard C18 columns often lack the selectivity to resolve these structural isomers because their hydrophobicities are nearly identical.

-

Root Cause: Insufficient stationary phase selectivity or inadequate gradient shallowness.

-